(S)-(-)-TBO serves as a valuable chiral auxiliary in asymmetric catalysis. Its ability to induce chirality in reaction products makes it a crucial tool for synthesizing enantiopure compounds, which are essential in pharmaceutical and agrochemical industries. Research has shown its effectiveness in various asymmetric reactions, including aldol additions, alkylations, and Michael additions [PubChem, National Institutes of Health (.gov) - (S)-(-)-4-tert-Butyl-2-oxazolidinone, CID 6950844, ].
Beyond asymmetric catalysis, (S)-(-)-TBO also finds use as a versatile building block in organic synthesis. Its reactivity allows for incorporation into various organic molecules, enabling the creation of complex structures with desired functionalities. Studies have explored its application in synthesizing chiral heterocycles, peptides, and natural products [ScienceDirect - Recent advances in the asymmetric synthesis of functionalized oxazolidinones, ].
(S)-(-)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone compound characterized by its unique five-membered ring structure containing nitrogen and oxygen. Its molecular formula is , and it features a tert-butyl group at the 4-position and an oxazolidinone moiety at the 2-position. This compound is notable for its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of stereocenters in various
Research indicates that (S)-(-)-4-tert-Butyl-2-oxazolidinone exhibits biological activities that may include:
Several methods have been developed for synthesizing (S)-(-)-4-tert-Butyl-2-oxazolidinone:
(S)-(-)-4-tert-Butyl-2-oxazolidinone finds applications in:
Studies investigating the interactions of (S)-(-)-4-tert-Butyl-2-oxazolidinone with various biological systems indicate:
Several compounds share structural similarities with (S)-(-)-4-tert-Butyl-2-oxazolidinone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Linezolid | Oxazolidinone antibiotic | Broad-spectrum antibacterial activity |
(R)-(+)-4-tert-butyl-2-oxazolidinone | Chiral oxazolidinone | Different stereochemistry affecting activity |
5-Methyl-2-oxazolidinone | Oxazolidinone derivative | Potentially lower toxicity compared to others |
(S)-(-)-4-tert-Butyl-2-oxazolidinone is unique due to its specific tert-butyl substitution, which enhances its steric properties and reactivity compared to other oxazolidinones. Its distinct chiral configuration also contributes to its effectiveness as a chiral auxiliary in asymmetric synthesis .
Irritant